3-Nitro-1-tetradecyl-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

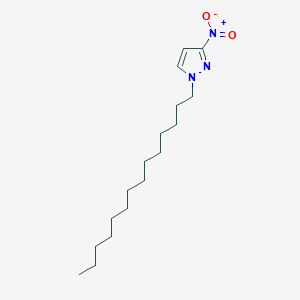

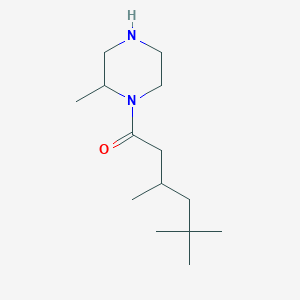

“3-Nitro-1-tetradecyl-1H-pyrazole” is a compound that belongs to the pyrazole family . Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing three carbon atoms and two adjacent nitrogen atoms . The compound “this compound” has a molecular formula of C17H31N3O2 .

Synthesis Analysis

The synthesis of pyrazole derivatives is a significant area of organic chemistry due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system have been used for the synthesis of pyrazole derivatives .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring bound to a tetradecyl chain . Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This tautomerism can lead to changes in structure, which translates into changes in properties .

Aplicaciones Científicas De Investigación

Synthesis and Reactivity in Energetic Materials

Pyrazoles, including nitropyrazoles, are important in synthesizing energetic materials with applications in explosives. Research has shown that nitropyrazoles like 3,4-dinitro pyrazole and 1-methyl-3,4,5-trinitropyrazole have energy higher than TNT and are used in studying the synthesis and performance of such materials (Old Jun-lin, 2014).

Role in Organic Synthesis and Pharmaceutical Industry

Nitrosopyrazoles, a related group, demonstrate high reactivity and biological activity, making them significant in pharmaceuticals and chemistry. Their interaction with diene hydrocarbons has been studied, leading to the synthesis of substituted oxazines, pyrazoles, and but-2-en-1-ones with potential biological activities (Darya S. Volkova et al., 2021).

Advancements in Energetic Salts Synthesis

Recent studies have focused on synthesizing novel energetic compounds like 3-nitro-1-(2H-tetrazol-5-yl)-1H-pyrazole-4-carboxylic acid and its energetic salts. These compounds showcase low sensitivity and high thermal stability, which are crucial properties for energetic materials (Yue Zheng et al., 2020).

Catalysis in Synthesis of Pyrazoles

Nitro-substituted compounds, including nitropyrazoles, are used in catalyzed synthesis processes. An example is the copper-catalyzed synthesis of tetrasubstituted pyrroles/pyrazoles from nitro-substituted 1,3-enynes, demonstrating the versatility of nitropyrazoles in organic synthesis (G. Bharathiraja et al., 2015).

Application in High-Energy Density Materials

Studies on 3,4,5-trinitro-1H-pyrazole and its derivatives have shown their potential as high-energy density materials. These studies include examining their geometric and electronic structures, detonation properties, and comparison with known explosives like RDX and HMX (P. Ravi et al., 2010).

Mecanismo De Acción

Target of Action

Pyrazole compounds are known for their diverse pharmacological effects, including potent antimicrobial and antimalarial activities . They have been shown to interact with various targets, such as the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme .

Mode of Action

aureus topoisomerase IV enzyme . These interactions can lead to changes in the activity of the target, potentially inhibiting its function.

Biochemical Pathways

For example, they have been shown to inhibit the activity of the topoisomerase IV enzyme, which plays a crucial role in bacterial DNA replication .

Result of Action

Pyrazole compounds have been shown to possess antimicrobial and antimalarial activities . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in their activity.

Propiedades

IUPAC Name |

3-nitro-1-tetradecylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-19-16-14-17(18-19)20(21)22/h14,16H,2-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXHFRTWLZFPASX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCN1C=CC(=N1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362413.png)

![4-[(Butylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B6362425.png)

![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole](/img/structure/B6362437.png)

![1-[(2,3-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362443.png)

![2-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362462.png)

![2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B6362473.png)

![2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6362489.png)

amine](/img/structure/B6362497.png)